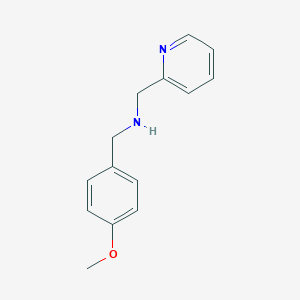
2-(3-Buten-2-yl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Buten-2-yl)-4-methylpyridine is a naturally occurring compound found in tobacco leaves. It has been identified as a key contributor to the flavor and aroma of tobacco smoke. This compound has also been the subject of scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine is not fully understood. However, research has suggested that this compound may work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 2-(3-Buten-2-yl)-4-methylpyridine has a range of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's. Additionally, research has suggested that 2-(3-Buten-2-yl)-4-methylpyridine may have antioxidant properties and could be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Buten-2-yl)-4-methylpyridine in lab experiments is that it is a naturally occurring compound found in tobacco leaves, making it readily available for research. However, the synthesis of this compound can be complex and requires specialized equipment and expertise. Additionally, the exact mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-(3-Buten-2-yl)-4-methylpyridine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine in the brain and to determine its effectiveness in treating these diseases. Additionally, research is needed to explore the potential use of 2-(3-Buten-2-yl)-4-methylpyridine in the treatment of other inflammatory diseases and to develop new methods for synthesizing this compound.
Métodos De Síntesis
2-(3-Buten-2-yl)-4-methylpyridine can be synthesized through a variety of methods, including the reaction of 2-methyl-5-vinylpyridine with acetaldehyde or the reaction of 2-methyl-5-vinylpyridine with crotonaldehyde. These reactions typically require specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-(3-Buten-2-yl)-4-methylpyridine has been the subject of scientific research due to its potential as a therapeutic agent. Research has shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, research has suggested that 2-(3-Buten-2-yl)-4-methylpyridine may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
113985-36-7 |
|---|---|
Nombre del producto |
2-(3-Buten-2-yl)-4-methylpyridine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-but-3-en-2-yl-4-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9(3)10-7-8(2)5-6-11-10/h4-7,9H,1H2,2-3H3 |
Clave InChI |
ZYFVPQVOKNXVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C)C=C |
SMILES canónico |
CC1=CC(=NC=C1)C(C)C=C |
Sinónimos |
Pyridine, 4-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



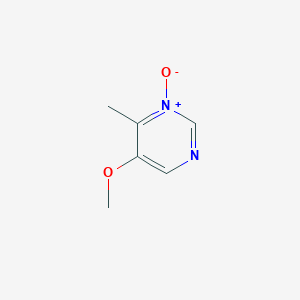
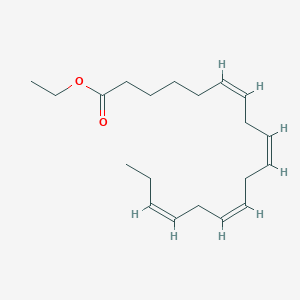
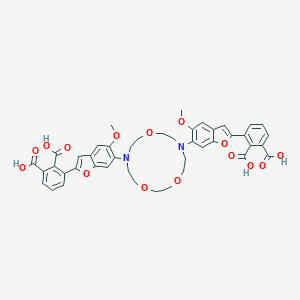
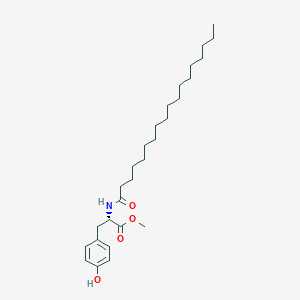


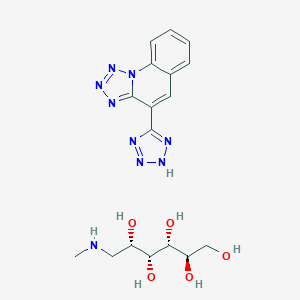
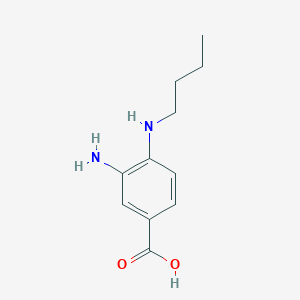
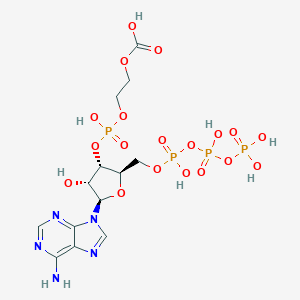
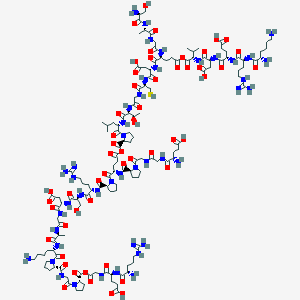
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
